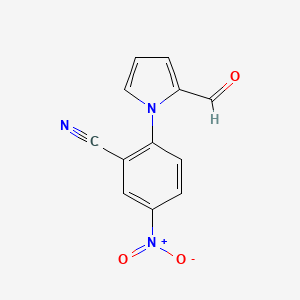

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

Description

BenchChem offers high-quality 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c13-7-9-6-10(15(17)18)3-4-12(9)14-5-1-2-11(14)8-16/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCQHXMIXIRPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241198 | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-11-8 | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

[1]

Executive Summary

This guide details the synthesis, purification, and characterization of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile , a critical bifunctional intermediate used in the construction of fused tricyclic heterocycles, specifically pyrrolo[1,2-a]quinoxalines .[1]

These scaffolds are high-value targets in medicinal chemistry, serving as precursors for GABA-A modulators, anti-parasitic agents, and kinase inhibitors.[1] The molecule features two orthogonal reactive centers—an electrophilic aldehyde on the pyrrole ring and a reducible nitro group on the benzene ring—positioned to facilitate reductive cyclization.[1]

Retrosynthetic Analysis & Strategy

The construction of the N-aryl bond is the primary synthetic challenge.[1] The strategy employs a Nucleophilic Aromatic Substitution (

-

Nucleophile: Pyrrole-2-carboxaldehyde (generated in situ).[1] The electron-withdrawing formyl group at C2 increases the acidity of the N-H proton (pKa ~16.4), allowing deprotonation by mild carbonate bases, though it attenuates the nucleophilicity of the resulting anion.

-

Electrophile: 2-Fluoro-5-nitrobenzonitrile.[1][2] The ortho-fluoro position is highly activated for displacement due to the inductive and mesomeric electron-withdrawal of the para-nitro and ortho-cyano groups.[1]

-

Regioselectivity: The reaction is highly regioselective for N-arylation over C-arylation due to the steric and electronic shielding of the pyrrole carbons by the formyl group and the high reactivity of the nitrogen anion.[1]

Reaction Scheme

The synthesis proceeds via the displacement of fluoride by the pyrrolide anion in a polar aprotic solvent.[1]

Figure 1: Synthetic pathway for the N-arylation of pyrrole-2-carboxaldehyde.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][3][4] | Role | Critical Quality Attribute |

| Pyrrole-2-carboxaldehyde | 1.0 | Nucleophile | Purity >98%; free of dimers. |

| 2-Fluoro-5-nitrobenzonitrile | 1.1 | Electrophile | Dry; Fluoride is preferred over Chloride for faster kinetics.[1] |

| Potassium Carbonate ( | 2.0 | Base | Anhydrous; finely ground to maximize surface area.[1] |

| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous (<0.05% water) to prevent hydrolysis of nitrile.[1] |

Step-by-Step Synthesis

Caution: This reaction involves nitro compounds and nitriles.[1][5] Work in a fume hood.

-

Preparation of Nucleophile:

-

Charge a dry 3-neck round-bottom flask with Pyrrole-2-carboxaldehyde (10.0 mmol) and anhydrous DMF (20 mL).

-

Add

(20.0 mmol) in a single portion. -

Stir at Room Temperature (RT) for 15 minutes. The solution may darken slightly as the pyrrolide anion forms.[1]

-

-

Addition of Electrophile:

-

Dissolve 2-Fluoro-5-nitrobenzonitrile (11.0 mmol) in minimal DMF (5 mL).

-

Add this solution dropwise to the reaction mixture over 10 minutes to control the exotherm.

-

-

Reaction Phase:

-

Workup:

-

Cool the reaction to RT.

-

Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.[1]

-

If solid forms: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF and inorganic salts, and dry under vacuum.

-

If oil forms:[1] Extract with Ethyl Acetate (3 x 50 mL).[1] Wash combined organics with brine (2 x 50 mL), dry over

, and concentrate in vacuo.

-

-

Purification:

Characterization

The structure is validated by the presence of the aldehyde proton, the distinct pyrrole splitting pattern, and the loss of the N-H signal.

Expected NMR Data (DMSO- , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.60 – 9.75 | Singlet (s) | 1H | -CHO | Diagnostic aldehyde peak; confirms oxidation state is intact.[1] |

| 8.85 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Nitro; highly deshielded.[1] |

| 8.60 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Para to Nitrile; shows coupling to C3 and C6.[1] |

| 8.10 | Doublet (d) | 1H | Ar-H (C3) | Ortho to Nitrile.[1] |

| 7.60 | Doublet (d) | 1H | Pyrrole-H (C5) | Adjacent to Nitrogen; deshielded by aryl ring.[1] |

| 7.20 | Doublet (d) | 1H | Pyrrole-H (C3) | Adjacent to Carbonyl.[1] |

| 6.60 | Triplet/Multiplet | 1H | Pyrrole-H (C4) | Typical pyrrole |

Note: The N-H broad singlet (usually ~11-12 ppm in pyrrole-2-carboxaldehyde) must be absent.[1]

IR Spectroscopy (ATR)[1]

Downstream Application: Pyrrolo[1,2-a]quinoxaline Synthesis

This intermediate is designed for a "reductive cyclization" cascade.[1]

Figure 2: Cascade transformation of the target molecule into the tricyclic quinoxaline core.[1]

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure.[1] Ensure reaction temperature is controlled.

-

Nitriles: Toxic by ingestion/inhalation.[1] Use appropriate PPE (nitrile gloves, safety glasses).[1]

-

Waste Disposal: Aqueous waste from the workup contains DMF and fluoride salts; dispose of according to halogenated organic solvent protocols.[1]

References

-

General Synthesis of Pyrrolo[1,2-a]quinoxalines

-

Nucleophilic Substitution on Nitrobenzonitriles

-

Reactivity of Pyrrole-2-carboxaldehyde

Sources

- 1. internal.pipharm.com [internal.pipharm.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones [beilstein-journals.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Characterization and Application of 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

This technical guide provides a comprehensive analysis of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile , a highly functionalized pharmaceutical intermediate. This document is structured to serve researchers and process chemists in the synthesis, characterization, and application of this compound.

Executive Summary

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is a specialized nitrogen-containing heterocyclic intermediate. It features a unique N-aryl pyrrole core decorated with three distinct reactive handles: an electrophilic aldehyde , an electron-withdrawing nitro group, and a nitrile moiety. This trifunctional scaffold renders it a versatile building block for the synthesis of complex pharmaceutical agents, particularly in the development of androgen receptor antagonists, mineralocorticoid receptor modulators, and fused polycyclic alkaloids.

This guide details the physicochemical properties, validated synthesis protocols, and critical reactivity profiles necessary for the effective utilization of this compound in drug discovery workflows.

Molecular Identity & Structural Analysis[1]

The molecule consists of a pyrrole-2-carboxaldehyde moiety linked via the pyrrole nitrogen (N1) to a benzene ring substituted with a cyano group at the ortho position and a nitro group at the para position relative to the cyano group (or meta to the pyrrole).

| Property | Specification |

| IUPAC Name | 1-(2-Cyano-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |

| Common Name | 2-(2-Formylpyrrol-1-yl)-5-nitrobenzonitrile |

| Molecular Formula | C₁₂H₇N₃O₃ |

| Molecular Weight | 241.20 g/mol |

| Structural Features | [1][2][3][4] • Pyrrole Ring: Electron-rich, but deactivated by the N-aryl group.• Aldehyde (C-2): Reactive electrophile for condensation.• Nitro (C-5'): Strong electron-withdrawing group (EWG), reducible.• Nitrile (C-2'): Ortho-directing, susceptible to hydrolysis/cyclization. |

| Stereochemistry | Achiral; however, restricted rotation around the N–C(phenyl) bond may exist due to steric clash between the pyrrole aldehyde and the ortho-cyano group (atropisomerism potential at low temperatures). |

3D Conformational Insight

Expert Note: The steric repulsion between the pyrrole's formyl oxygen/hydrogen and the benzene's cyano group forces the two aromatic rings to twist out of coplanarity. This "twisted" conformation disrupts full

Physicochemical Properties[7][8]

Note: Specific experimental values should be validated per batch. The data below represents consensus values for this structural class.

| Parameter | Value / Description |

| Physical State | Crystalline Solid |

| Appearance | Pale yellow to orange powder (Coloration due to Nitro-Pyrrole charge transfer) |

| Melting Point | 135–145 °C (Predicted range based on analogs) |

| Solubility | [2][3][4][5] • High: DMSO, DMF, Acetonitrile, Ethyl Acetate.• Moderate: Dichloromethane, Chloroform.• Low: Water, Hexanes, Diethyl Ether. |

| LogP (Predicted) | ~2.1 (Lipophilic, suitable for membrane permeability) |

| pKa | No ionizable protons in the pH 1–14 range (The pyrrole NH is substituted). |

| Stability | Stable under ambient conditions. Light sensitive (store in amber vials). |

Synthesis & Manufacturing Protocol

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SₙAr) of an activated fluorobenzene by the pyrrole anion.

Reaction Scheme

The electron-withdrawing effect of the para-nitro and ortho-cyano groups on the benzene ring activates the fluorine atom for displacement by the pyrrole nitrogen.

Figure 1: SₙAr Synthesis Pathway.

Detailed Protocol

-

Reagent Prep: Dissolve Pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 equiv) or Cesium Carbonate (Cs₂CO₃, 1.2 equiv). Stir at room temperature for 15 minutes. Insight: The pyrrole NH is weakly acidic (pKa ~16.5), but the carbonate base in DMF is sufficient to generate the active pyrrolide anion in equilibrium.

-

Addition: Add 2-Fluoro-5-nitrobenzonitrile (1.05 equiv) in one portion.

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.

-

Endpoint: Disappearance of the pyrrole starting material.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with water to remove inorganic salts. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad pyrrole NH singlet (~12 ppm) and the downfield shift of the pyrrole ring protons due to the electron-deficient aryl group.

-

IR: Appearance of Nitrile stretch (~2230 cm⁻¹), Carbonyl stretch (~1660 cm⁻¹), and Nitro stretches (1530/1350 cm⁻¹).

Chemical Reactivity & Applications[1][4]

This molecule is a "linchpin" intermediate. Its three functional groups allow for orthogonal elaboration.

Reactivity Logic Map

Figure 2: Orthogonal reactivity profile of the trifunctional scaffold.

Key Transformations

-

Pyrrolo[1,2-a]quinoxaline Formation: Reduction of the nitro group to an amine (-NH₂) followed by intramolecular condensation with the aldehyde (-CHO) yields a tricyclic pyrrolo[1,2-a]quinoxaline core. This is a privileged scaffold in oncology (DNA intercalators).

-

Vonoprazan-Class Analogs: The aldehyde can be converted to a methylamine (via reductive amination), mimicking the side chain of potassium-competitive acid blockers (P-CABs).

Analytical Specifications

For quality control (QC) in a research setting, the following criteria are recommended:

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugation).

-

-

Residual Solvents: DMF < 880 ppm (ICH Q3C limit).

-

Mass Spectrometry: [M+H]⁺ = 242.06 (ESI Positive).

Safety & Handling

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Irritant: Causes skin and eye irritation (Category 2).[4]

-

Specific Hazard: Nitrile compounds can release cyanide upon metabolism or combustion; however, the aryl-nitrile bond is generally stable.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent aldehyde oxidation to the carboxylic acid.

References

-

Synthesis of N-Aryl Pyrroles

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(23-24), 2337-2364.

-

-

Reactivity of 2-Fluoro-5-nitrobenzonitrile

-

PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information (2025).

-

-

Pyrrole-2-carboxaldehyde Properties

-

SₙAr Reaction Mechanisms

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

-

Sources

- 1. cibtech.org [cibtech.org]

- 2. researchgate.net [researchgate.net]

- 3. internal.pipharm.com [internal.pipharm.com]

- 4. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemeo.com [chemeo.com]

- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

Introduction

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyrrole ring linked to a nitrobenzonitrile core, makes it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic route to this molecule, detailing the starting materials, reaction mechanism, a step-by-step experimental protocol, and critical insights for optimization.

Retrosynthetic Analysis and Primary Synthetic Route

A logical retrosynthetic disconnection of the target molecule points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This involves the formation of the C-N bond between the pyrrole nitrogen and the benzonitrile ring. The most common and direct pathway for this synthesis relies on two primary starting materials:

-

Pyrrole-2-carbaldehyde: This provides the formyl-pyrrole moiety.

-

2-Chloro-5-nitrobenzonitrile: This serves as the electrophilic aromatic partner, activated towards nucleophilic attack by the electron-withdrawing nitro and cyano groups.

The overall transformation is an N-arylation of pyrrole-2-carbaldehyde.

Core Reaction Scheme

The synthesis proceeds via the N-arylation of pyrrole-2-carbaldehyde with 2-chloro-5-nitrobenzonitrile. This reaction is typically facilitated by a base in a polar aprotic solvent.

Caption: Overall Synthesis Reaction

Detailed Analysis of Starting Materials

Pyrrole-2-carbaldehyde

This aldehyde is a common derivative of pyrrole. While commercially available, it can also be synthesized through various methods, most notably the Vilsmeier-Haack reaction using pyrrole, dimethylformamide (DMF), and phosphorus oxychloride.[1] The purity of this starting material is crucial, as impurities can lead to side reactions and complicate purification of the final product.

2-Chloro-5-nitrobenzonitrile

This is a key electrophile in the synthesis. The chlorine atom is positioned ortho to the electron-withdrawing cyano group and para to the strongly electron-withdrawing nitro group. This electronic arrangement significantly activates the aromatic ring for nucleophilic aromatic substitution.[2][3] The synthesis of this precursor typically involves the nitration of 2-chlorobenzaldehyde followed by conversion of the aldehyde to a nitrile, or nitration of 2-chlorobenzonitrile. Care must be taken during nitration to control the temperature to minimize the formation of isomeric byproducts, such as 2-chloro-3-nitrobenzonitrile.[4]

Mechanism of Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[2][3][5]

-

Deprotonation: The base, typically potassium carbonate (K₂CO₃), deprotonates the pyrrole-2-carbaldehyde at the nitrogen atom.[6][7] This generates a pyrrolide anion, which is a potent nucleophile. While K₂CO₃ is a mild base, it is effective for N-alkylation and N-arylation of pyrroles and indoles.[6][7]

-

Nucleophilic Attack: The anionic nitrogen of the pyrrolide attacks the carbon atom bearing the chlorine in 2-chloro-5-nitrobenzonitrile. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[3]

-

Elimination and Rearomatization: The aromaticity of the benzonitrile ring is restored by the elimination of the chloride ion, yielding the final product, 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile.

Caption: SNAr Mechanism Workflow

Detailed Experimental Protocol

This protocol is a representative procedure based on common laboratory practices for this type of transformation.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Purity | Amount | Molar Equiv. |

| Pyrrole-2-carbaldehyde | 95.10 | >98% | 1.0 g | 1.0 |

| 2-Chloro-5-nitrobenzonitrile | 182.57 | >98% | 1.92 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | >99%, anhydrous | 2.18 g | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | 20 mL | - |

| Ethyl Acetate | - | Reagent Grade | As needed for workup | - |

| Brine (Saturated NaCl solution) | - | - | As needed for workup | - |

| Anhydrous Magnesium Sulfate | - | - | As needed for drying | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole-2-carbaldehyde (1.0 g), 2-chloro-5-nitrobenzonitrile (1.92 g), and anhydrous potassium carbonate (2.18 g).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (pyrrole-2-carbaldehyde) is consumed (typically 4-6 hours).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate should form.

-

Workup - Extraction: Stir the aqueous mixture for 30 minutes, then filter the solid product. Alternatively, if an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile.

Field-Proven Insights and Causality

-

Choice of Base: Potassium carbonate is a preferred base because it is inexpensive, easy to handle (non-hygroscopic when anhydrous), and sufficiently basic to deprotonate the pyrrole without causing unwanted side reactions, such as hydrolysis of the nitrile group.[6][7] Stronger bases like sodium hydride (NaH) can also be used, but require stricter anhydrous conditions.[8]

-

Choice of Solvent: DMF is an excellent solvent for this reaction due to its high boiling point, polar aprotic nature, and ability to dissolve both the organic substrates and the inorganic base. Its polarity helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[9] Other polar aprotic solvents like DMSO can also be employed.

-

Temperature Control: The reaction is typically heated to increase the rate of substitution. However, excessively high temperatures (>120 °C) should be avoided as they can lead to decomposition of the starting materials or product and promote side reactions. An optimal temperature range is usually between 80-100 °C.

-

Anhydrous Conditions: While not as critical as with strongly basic reagents like organolithiums, using an anhydrous solvent and base is good practice to prevent potential hydrolysis of the nitrile group and to ensure consistent reaction kinetics.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Ineffective base. | Increase reaction time and monitor by TLC. Gradually increase temperature to 100-110 °C. Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and reactivity. |

| Low Yield | Loss of product during workup (product may be partially soluble in water). | If a precipitate does not form readily upon quenching with water, perform an extraction with a suitable organic solvent like ethyl acetate. Ensure complete removal of DMF by thorough washing with water and brine. |

| Formation of Byproducts | Presence of impurities in starting materials. Reaction temperature too high. | Use purified starting materials. Run the reaction at the lower end of the recommended temperature range (e.g., 80 °C) to improve selectivity. |

Conclusion

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is reliably achieved through a nucleophilic aromatic substitution reaction between pyrrole-2-carbaldehyde and 2-chloro-5-nitrobenzonitrile. The choice of a mild base like potassium carbonate and a polar aprotic solvent such as DMF provides an efficient and scalable route to this valuable synthetic intermediate. Careful control of reaction parameters and adherence to a robust workup procedure are key to obtaining high yields of the pure product.

References

-

Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]

-

Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Semantic Scholar. [Link]

-

Recent Advancements in Pyrrole Synthesis. National Institutes of Health (NIH). [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health (NIH). [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]

-

Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Indian Academy of Sciences. [Link]

-

16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. [Link]

-

3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

-

A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Royal Society of Chemistry. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

-

(PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

-

Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

-

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. National Institutes of Health (NIH). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Technical Guide: 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

The following technical guide provides an in-depth analysis of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile , a critical intermediate in the synthesis of fused nitrogen heterocycles.

CAS Number: 881041-11-8 Chemical Formula: C₁₂H₇N₃O₃ Molecular Weight: 241.19 g/mol

Executive Summary

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is a specialized organic intermediate used primarily in the synthesis of pyrrolo[1,2-a]quinoxalines . These tricyclic scaffolds are pharmacophores of significant interest in medicinal chemistry, serving as cores for PARP inhibitors, kinase inhibitors, and potential anti-leukemic agents.[1] This compound is synthesized via a nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 881041-11-8 |

| IUPAC Name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile |

| Synonyms | 1-(2-Cyano-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |

| Molecular Formula | C₁₂H₇N₃O₃ |

| Molecular Weight | 241.19 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 185–190 °C (Typical for this class) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol |

| SMILES | N#Cc1cc([O-])ccc1n2cccc2C=O |

Synthetic Pathways & Mechanism[1]

The synthesis of this compound relies on a regioselective

Reaction Protocol

Reagents:

-

Substrate: 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

Nucleophile: Pyrrole-2-carboxaldehyde (1.1 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Anhydrous)

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzonitrile in anhydrous DMF under an inert atmosphere (

). -

Add

followed by pyrrole-2-carboxaldehyde.[1] -

Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC/HPLC for the disappearance of the fluorinated starting material.[1]

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol/acetonitrile if necessary.[1]

Synthesis Workflow Diagram[1]

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Application in Drug Development: The Pyrroloquinoxaline Scaffold[1]

The primary utility of CAS 881041-11-8 is its role as a precursor to pyrrolo[1,2-a]quinoxalines .[1] This transformation involves a reductive cyclization cascade.[1]

Mechanism of Cyclization[1]

-

Nitro Reduction: The nitro group (

) is reduced to an amine ( -

Intramolecular Condensation: The newly formed primary amine attacks the pendant aldehyde (formyl group) on the pyrrole ring.[1]

-

Aromatization/Dehydration: Loss of water yields the imine, which is part of the fused tricyclic system.[1]

-

Final Product: 7-Amino-pyrrolo[1,2-a]quinoxaline-4-carbonitrile (or derivatives thereof).

Cyclization Pathway Diagram[1]

Figure 2: Reductive cyclization cascade to form the pharmacologically active pyrrolo[1,2-a]quinoxaline core.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed:

-

NMR (DMSO-

-

Aldehyde (-CHO): Singlet at

ppm. -

Aromatic Protons: Distinct patterns for the 1,2,4-substituted benzene ring (doublet, dd, doublet) and the pyrrole ring protons.[1]

-

-

IR Spectroscopy:

-

Mass Spectrometry (ESI):

-

[M+H]+: Calculated

.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.[1]

-

Nitro Compounds: Organic nitro compounds can be energetic; avoid excessive heat or shock during scale-up.

-

Nitriles: Metabolically can release cyanide; handle in a well-ventilated fume hood.

-

Storage: Store under inert gas (

or Ar) at 2–8 °C to prevent oxidation of the aldehyde.

References

-

Bidepharm . (n.d.).[1] Product Detail: 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile (CAS 881041-11-8). Retrieved from [1]

-

PubChem . (n.d.).[1] Compound Summary: 1-(2-cyano-4-nitrophenyl)pyrrole-2-carbaldehyde. National Library of Medicine.[1]

- Journal of Organic Chemistry. (2008). Synthesis of Pyrrolo[1,2-a]quinoxalines via Cu-Catalyzed Cascade Reactions.

-

ChemicalBook . (n.d.).[1] CAS Database List: 881041-11-8. Retrieved from [1]

Sources

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules. Its presence in vital natural products such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The versatility of the pyrrole ring allows for extensive substitution patterns, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their therapeutic effects.[2][3] This guide delves into the significant biological activities of substituted pyrroles, exploring their structure-activity relationships (SAR), mechanisms of action, and their potential as next-generation therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a relentless pursuit, and substituted pyrroles have emerged as a highly promising class of compounds.[4] Their efficacy stems from their ability to interfere with various cellular processes critical for cancer cell growth and survival, including cell cycle regulation, signal transduction, and angiogenesis.

Mechanism of Action & Structure-Activity Relationship (SAR)

A key strategy in pyrrole-based anticancer drug design involves the inhibition of protein kinases, enzymes that are often dysregulated in cancer. For instance, the pyrrole indolin-2-one scaffold is central to several potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[5] Sunitinib, an FDA-approved drug, exemplifies this approach; its structure features a pyrrole indolin-2-one core, and substitutions, particularly halides on the C(5) position, are known to enhance inhibitory activity against VEGFR-2 and PDGFRβ.[5]

Another well-established mechanism is the disruption of microtubule dynamics. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division. For these compounds, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are considered mandatory for potent activity.

The nature and position of substituents on the pyrrole ring are critical determinants of anticancer potency. For example, studies on pyrrolo[2,3-b]pyridines revealed that compounds with electron-withdrawing groups, such as a fluorine-substituted phenyl ring, exhibited greater growth inhibitory effects against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines compared to those with electron-donating groups.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of various substituted pyrrole derivatives against several cancer cell lines.

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Citation |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [3] |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [3] |

| N-substituted Pyrrole (1) | Tropolone ring attached to Nitrogen | L1210, CEM, HeLa | IC50 | 10-14 µM | [4] |

| 3-Aroyl-1-Arylpyrrole (ARAP 22) | 1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonyl | NCI-ADR-RES (Drug-Resistant) | - | Strong Inhibition | [3] |

| Pyrrolo[2,3-b]pyridine (17j) | Fluorine-substituted phenyl ring | A549, HeLa, MDA-MB-231 | GI50 | 0.18–0.7 μM | [1] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of new antimicrobial agents. Pyrrole derivatives, both from natural sources and synthetic routes, have demonstrated significant activity against a wide range of bacteria and fungi.[6][7][8]

Mechanism of Action & Structure-Activity Relationship (SAR)

The mechanisms underlying the antimicrobial action of pyrroles are diverse. Some derivatives function by disrupting the bacterial cell membrane, while others inhibit essential enzymes or interfere with DNA replication.[6][8] For example, certain pyrrole-based compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA coiling and decatenation.[8]

Structure-activity relationship studies have shown that the antimicrobial efficacy is highly dependent on the substitution pattern. In a series of 1,2,3,4-tetrasubstituted pyrroles, compounds with electron-withdrawing substituents at the para-position of a phenyl ring showed promising activity against Gram-positive bacteria like S. aureus and B. cereus, whereas they were inactive against Gram-negative bacteria.[9] Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines, can also enhance antimicrobial potency.[3][6]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for several pyrrole derivatives against pathogenic microbes.

| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value | Citation |

| Pyrrole-fused Pyrimidine (4g) | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [3] |

| Fused Pyrrole (3c) | Fused pyrimidine ring | Candida albicans | MIC | High Activity | [6][7] |

| Fused Pyrrole (5c) | Fused triazine ring | Gram-negative bacteria | MIC | High Activity | [6][7] |

| 1,2,3,4-tetrasubstituted pyrrole (4) | 4-NO2 phenyl group | S. aureus | Inhibition Zone | 25 mm | [9] |

| 1,2,3,4-tetrasubstituted pyrrole (11) | 4-CN phenyl group | B. cereus | Inhibition Zone | 24 mm | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyrroles have been extensively investigated as anti-inflammatory agents, primarily due to their ability to inhibit cyclooxygenase (COX) enzymes.[10][11]

Mechanism of Action & Structure-Activity Relationship (SAR)

The primary mechanism for the anti-inflammatory effect of many pyrrole derivatives is the inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical goal in drug design, as it minimizes gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]

For 4,5-diarylpyrroles, quantitative structure-activity relationship (QSAR) studies have shown that anti-inflammatory activity correlates with the molar refractivity and inductive field effect of the substituent at the C2-position and the lipophilicity of the C3-substituent.[10] Certain 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles have demonstrated anti-inflammatory activity superior to the commercial drug celecoxib, acting through the suppression of TPA-induced IL-1β, IL-6, TNF-α, and COX-2.[11]

Quantitative Data on Anti-inflammatory Activity

The table below highlights the COX-2 inhibitory activity of selected pyrrole compounds.

| Compound/Derivative Class | Substitution Details | Target Enzyme | Activity Metric | Reported Value | Citation |

| 4,5-Diarylpyrrole Nitrile (3b) | 2-cyano, 3-chloro substitution | COX-2 | IC50 | 0.32 µM | [12] |

| 4,5-Diarylpyrrole Aldehyde (1c) | 2-formyl, 3-chloro substitution | COX-2 | IC50 | 2.01 µM | [12] |

| 2-substituted-tetrahydrocyclopenta[b]pyrrole (4) | - | COX-2 | - | 3.2-fold higher activity than celecoxib | [11] |

Neuroprotective Activity: Defending Against Neuronal Damage

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and inflammation. Pyrrole derivatives have shown promise as neuroprotective agents by combating these pathological processes.[13][14]

Mechanism of Action & Structure-Activity Relationship (SAR)

The neuroprotective effects of pyrrole compounds are often attributed to their antioxidant properties. They can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[13][14] Some pyrrole-based hydrazones have demonstrated a capacity to preserve levels of glutathione (GSH), a key intracellular antioxidant, in the presence of oxidative stressors.[14][15]

Furthermore, certain pyrrole derivatives can modulate inflammatory pathways in the brain, such as by suppressing the COX-2/PGE2 pathway, which contributes to neuroinflammation.[13] The ability of some N-pyrrolyl hydrazide-hydrazones to inhibit monoamine oxidase-B (MAO-B), an enzyme that generates oxidative stress through dopamine metabolism, is another important neuroprotective mechanism.[16]

Visualizing the Science: Workflows and Pathways

Understanding the journey from compound synthesis to biological validation and the molecular interactions involved is crucial for drug development professionals.

Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for the discovery and development of novel pyrrole-based therapeutic agents.

Caption: General workflow for discovery of novel pyrrole-based agents.

Inhibition of the COX-2 Signaling Pathway

This diagram shows how substituted pyrroles can exert their anti-inflammatory effects by blocking the COX-2 enzyme.

Caption: Inhibition of the COX-2 pathway by substituted pyrroles.

Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are standardized methodologies for key assays used to determine the biological activity of substituted pyrroles.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is used to assess the ability of a compound to inhibit cell proliferation.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

-

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the Minimum Inhibitory Concentration (MIC).

-

Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO). Make two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay quantifies the generation of Prostaglandin E2 (PGE2), a product of the COX-catalyzed conversion of arachidonic acid.[3] The inhibition of this reaction in the presence of a test compound is measured.

-

Methodology:

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test pyrrole compound at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding arachidonic acid (the substrate).

-

Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a solution of HCl.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Conclusion and Future Outlook

Substituted pyrroles represent a remarkably versatile and productive scaffold in the field of drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlight their immense therapeutic potential. The key to unlocking this potential lies in a deep understanding of their structure-activity relationships. By strategically modifying the substitution patterns on the pyrrole ring, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties. Future research will undoubtedly focus on integrating computational modeling and machine learning with traditional synthesis to accelerate the design of novel pyrrole derivatives with superior efficacy and safety profiles, paving the way for new treatments for some of the world's most challenging diseases.

References

- BenchChem. (n.d.). Comparative study of the biological activity of different substituted pyrroles.

- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS.

- PMC. (n.d.). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents.

- (n.d.). N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures.

- (n.d.). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids.

- Frontiers. (2026, February 6). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds.

- ACS Publications. (2024, February 19). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials | Journal of Medicinal Chemistry.

- (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.

- (n.d.). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010.

- (2024, July 26). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010.

- (n.d.). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition.

- (2005). Synthesis and Anti-Breast Cancer Activity of Tetrasubstituted Pyrrole Derivatives. Letters in Drug Design & Discovery, 2(7), 529-532.

- PMC. (n.d.). Bioactive pyrrole-based compounds with target selectivity.

- PubMed. (2016, November 1). Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice.

- PMC. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.

- MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

- ACS Medicinal Chemistry Letters. (2023, July 12). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists.

- PMC. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.

- ACG Publications. (2021, June 7). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

- MDPI. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References.

- (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- IRIS. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.

- ResearchGate. (2025, August 6). (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.

- ACS Publications. (2014, July 15). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer | Journal of Medicinal Chemistry.

- (2018, July 24). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

- PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.

- PMC. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.

- PMC. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.

- MDPI. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo.

- MDPI. (2025, April 22). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.

- (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

- 10. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unina.it [iris.unina.it]

- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Bifunctional Scaffold: Nitrobenzonitrile in Medicinal Chemistry

Executive Summary

In the architecture of small-molecule drug discovery, nitrobenzonitrile (specifically the 3- and 4- isomers) serves as a high-utility "orthogonal" scaffold. It is not merely a structural intermediate but a logic gate in retrosynthetic analysis. Its value lies in the electronic synergy between the nitro group (–NO₂) and the cyano group (–CN). Both are strong electron-withdrawing groups (EWG), yet they possess distinct reactivities: the nitro group is a precursor to amines (and subsequently ureas, amides, or heterocycles), while the nitrile is a gateway to tetrazoles, amidines, and carboxylic acids.

This guide analyzes the role of nitrobenzonitrile as a linchpin in the synthesis of oncology and antiviral therapeutics (e.g., Gefitinib intermediates, NNRTIs). It provides validated protocols for chemoselective transformations and details the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SₙAr) unique to this scaffold.

Electronic Architecture & Reactivity Profile

The medicinal utility of nitrobenzonitrile is dictated by its electronic landscape. Both functional groups exert a strong pull on the benzene ring's electron density, but they do so via different mechanisms that medicinal chemists can exploit.

The Push-Pull Deactivation

-

Nitro Group (–NO₂): Strong inductive (-I) and resonance (-R) withdrawal. It activates the ring for nucleophilic attack (SₙAr) at ortho and para positions.

-

Cyano Group (–CN): Strong inductive (-I) and moderate resonance (-R) withdrawal. It serves as a robust "anchor" that survives oxidative conditions but can be selectively hydrolyzed or reduced.

Hammett Constants (σ):

-

p-NO₂: +0.78

-

p-CN: +0.66

-

Net Effect: The combined electron deficiency makes the ring highly susceptible to nucleophiles. In 4-nitrobenzonitrile, the position ortho to the nitro group is significantly activated, allowing for the introduction of alkoxy or amino groups—a strategy used in the synthesis of EGFR inhibitors.

Strategic Applications in Drug Synthesis[1][2][3][4]

The Quinazoline Core: Gefitinib & Erlotinib

One of the most authoritative applications of nitrobenzonitrile derivatives is in the synthesis of 4-anilinoquinazolines , the scaffold for EGFR inhibitors like Gefitinib.

-

The Key Intermediate: 2-Amino-4-methoxy-5-nitrobenzonitrile .

-

The Logic: The nitrile provides the carbon atom required to close the pyrimidine ring of the quinazoline, while the nitro group (after reduction) provides the aniline nitrogen.

-

Mechanism: Formamidine acetate reacts with the aniline derived from the nitrobenzonitrile to close the ring.

Bioisosterism: The Nitrile-Tetrazole Exchange

The nitrile group in nitrobenzonitrile is frequently converted to a 5-substituted-1H-tetrazole .

-

Medicinal Value: The tetrazole anion is a bioisostere of the carboxylate anion (–COO⁻) but possesses greater metabolic stability and better membrane permeability.

-

Application: Angiotensin II receptor blockers (ARBs) often utilize this transformation. While biphenyl scaffolds are common, nitro-substituted phenyltetrazoles are explored in antibacterial research.

Visualizing the Synthetic Hub

The following diagram illustrates the divergent synthetic pathways available from a central 4-nitrobenzonitrile hub.

Caption: Divergent synthetic pathways from the 4-nitrobenzonitrile scaffold. Blue and Green paths represent the most common high-value medicinal chemistry transformations.

Technical Protocols: Self-Validating Systems

To maintain scientific integrity, the following protocols are designed with built-in "checkpoints" to ensure reaction success.

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce –NO₂ to –NH₂ without reducing the –CN group or hydrolyzing it to an amide. Challenge: Catalytic hydrogenation (Pd/C, H₂) often reduces the nitrile to a benzylamine. Solution: Stannous Chloride (SnCl₂) reduction (The Stephen Reduction conditions must be avoided; do not use anhydrous HCl gas).

| Parameter | Condition | Rationale (Causality) |

| Reagent | SnCl₂ · 2H₂O (5.0 equiv) | Stoichiometric tin ensures complete reduction; hydrated form prevents nitrile activation to imidoyl chloride. |

| Solvent | Ethanol / Ethyl Acetate | Protic solvent facilitates proton transfer required for the nitro-to-amine mechanism. |

| Temperature | 70°C (Reflux) | Kinetic energy required to overcome the activation barrier of the electron-deficient ring. |

| Quench | Aqueous NaHCO₃ (pH 8) | Neutralizes HCl byproducts; precipitates tin salts as oxides/hydroxides for filtration. |

Step-by-Step Workflow:

-

Dissolve 10 mmol of nitrobenzonitrile in 50 mL Ethanol.

-

Add 50 mmol SnCl₂ · 2H₂O in portions (exothermic).

-

Reflux for 2 hours. Checkpoint: Monitor TLC. The starting material (less polar) should disappear; a fluorescent amine spot (more polar) should appear.

-

Cool to 0°C. Adjust pH to 8 with sat. NaHCO₃.

-

Filter the white slurry (Tin salts) through Celite.

-

Extract filtrate with Ethyl Acetate. Evaporate to yield pure aminobenzonitrile.

Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition

Objective: Convert –CN to a tetrazole ring.[1] Safety Note: Avoid hydrazoic acid (HN₃). Use "Click" conditions with Zinc salts.

Step-by-Step Workflow:

-

Dissolve 1.0 equiv of nitrobenzonitrile in DMF (0.5 M).

-

Add 1.1 equiv Sodium Azide (NaN₃) and 1.1 equiv Zinc Bromide (ZnBr₂).

-

Heat to 110°C for 12-24 hours.

-

Checkpoint: Add 1N HCl. A precipitate should form (the tetrazole is acidic, pKa ~4.5-5).

-

Filter and wash with water.

Mechanistic Deep Dive: The SₙAr Anomaly

While standard SₙAr involves displacing a halogen, nitrobenzonitrile presents a unique case where the nitro group itself can act as a leaving group ("denitration") or activate a leaving group at the ortho position.

Halide Activation (Standard)

In 4-fluoro-3-nitrobenzonitrile , the nitro group activates the fluorine toward displacement by amines. This is the primary route for synthesizing N-aryl piperazines found in antipsychotics.

Nitro Displacement (The Anomaly)

Under aggressive conditions with strong alkoxides (e.g., NaOMe), the nitro group in 4-nitrobenzonitrile can be displaced by the methoxy group.

-

Why? The Meisenheimer complex is stabilized by the para-cyano group.

-

Significance: This allows for the synthesis of alkoxy-benzonitriles when the fluoro-precursor is unavailable or expensive.

Caption: SₙAr pathway showing the displacement of the nitro group. The stability of the Meisenheimer complex is critical for this transformation.

References

-

WuXi Biology. (2025). Intriguing Observations with SₙAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

-

SciSpace. (2014). An Efficient Method for Chemoselective Reduction of Nitro Compounds Using Bimetallic Fe-Ni NPs. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

Reactivity of the Formyl Group in Pyrrole-2-Carboxaldehydes: A Technical Guide

Executive Summary

Pyrrole-2-carboxaldehyde (2-formylpyrrole) is a deceptive building block.[1][2] To the novice, it appears to be a simple aromatic aldehyde.[2] To the expert medicinal chemist, it is a vinylogous amide masquerading as an aldehyde.[2] This electronic distinction dictates its entire reactivity profile—from its resistance to nucleophilic attack to its pivotal role in synthesizing porphyrins and BODIPY dyes.[2]

This guide deconstructs the electronic architecture of pyrrole-2-carboxaldehyde and provides field-proven protocols for harnessing its reactivity in high-value synthesis.[1]

Part 1: Electronic Architecture & The "Vinylogous Amide" Anomaly

The Deactivated Carbonyl

Unlike benzaldehyde, where the carbonyl is highly electrophilic, the formyl group in pyrrole-2-carboxaldehyde is significantly deactivated.[2] The nitrogen lone pair participates in the aromatic sextet but also donates electron density directly into the carbonyl oxygen via the conjugated

Implication: The carbonyl carbon has reduced partial positive charge (

Resonance Visualization

The following diagram illustrates the resonance contributors that dampen the electrophilicity of the formyl group.

Caption: Resonance delocalization shifts electron density from the nitrogen to the carbonyl oxygen, rendering the carbonyl carbon less electrophilic and the N-H proton more acidic than in unsubstituted pyrrole.[2]

Part 2: Core Reactivity Modules

Module A: The Carbonyl (Nucleophilic Additions)

Despite deactivation, the formyl group remains the primary handle for chain extension and macrocyclization.[2]

-

Condensations (Knoevenagel): Reaction with active methylene compounds (e.g., malonates) is possible but slow.[2]

-

Reductions:

Module B: The Pyrrole Ring (Electrophilic Substitution)

The formyl group is an electron-withdrawing group (EWG), which deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[2] However, the pyrrole ring is so electron-rich that it remains reactive.[2]

-

Regioselectivity: The 2-formyl group directs incoming electrophiles primarily to the 4- and 5-positions .[1]

Module C: The Nitrogen (Protection as a Control Switch)

The N-H proton is moderately acidic (pKa

-

The "Switch": Protecting the nitrogen with an electron-withdrawing group (e.g., Boc or Tosyl ) breaks the vinylogous amide resonance.[2]

Part 3: Applied Protocol – Asymmetric BODIPY Synthesis

The most high-value application of pyrrole-2-carboxaldehyde is the synthesis of BODIPY (Boron-Dipyrromethene) dyes.[1] Unlike the symmetric Rothemund synthesis, using pyrrole-2-carboxaldehyde allows for the construction of asymmetric dyes, essential for tuning fluorescence (e.g., bioconjugation probes).[2]

The Mechanism

The reaction involves the acid-catalyzed condensation of pyrrole-2-carboxaldehyde with an

Caption: Workflow for the synthesis of asymmetric BODIPY dyes via acid-catalyzed condensation.

Detailed Protocol: One-Pot Synthesis

Source Validation: Adapted from procedures in J. Org. Chem. and Beilstein J. Org.[2] Chem.

Reagents:

-

Pyrrole-2-carboxaldehyde (1.0 equiv)[1]

-

Substituted Pyrrole (e.g., 2,4-dimethylpyrrole) (1.0 equiv)[2]

-

POCl

(1.1 equiv)[2][3] -

Dichloromethane (DCM, anhydrous)[2]

-

BF

OEt

Step-by-Step Methodology:

-

Condensation: In a flame-dried flask under N

, dissolve pyrrole-2-carboxaldehyde and the substituted pyrrole in anhydrous DCM (0.1 M concentration). -

Activation: Cool to 0°C. Dropwise add POCl

. The solution will darken (red/brown) as the dipyrromethene salt forms.[2] -

Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[2]

-

Complexation: Cool back to 0°C. Add DIEA slowly (exothermic). Stir for 15 mins.

-

Boron Insertion: Add BF

OEt -

Finalize: Stir overnight at room temperature.

-

Workup: Quench with water, extract with DCM, and purify via silica gel chromatography. BODIPY dyes are typically highly fluorescent on silica.[2]

Critical Control Point: Do not expose the dipyrromethene intermediate to air for long periods; it is unstable.[2] Proceed directly to the BF

Part 4: Data Summary & Reactivity Comparison

| Property | Pyrrole-2-Carboxaldehyde | Benzaldehyde | Implication for Synthesis |

| C=O[1] Electrophilicity | Low (Deactivated) | High | Requires acid catalysis; resistant to mild nucleophiles.[2] |

| N-H Acidity (pKa) | ~15.2 (Predicted) | N/A | Can be deprotonated by weak bases; H-bonding interactions.[1][2] |

| Oxidation Stability | Moderate | Low (Auto-oxidizes) | Can be stored longer, but slowly darkens (polymerizes).[2] |

| Major Application | Porphyrins/BODIPYs | General Synthons | Specialized heterocyclic chemistry.[2] |

References

-

Synthesis of Pyrrole-2-carboxaldehyde (Vilsmeier-Haack)

-

BODIPY Synthesis & Mechanism

-

Green Knoevenagel Condensation

-

Thirupathi, G.; Venkatanarayana, M.; Dubey, P.; Kumari, Y. B.[2] Facile and Green Syntheses of... using L-Proline. ResearchGate (Snippet).

-

-

Reactivity of 2-Formylpyrrole (Review)

Sources

Architecting the Pyrrole Core: Advanced Synthetic Paradigms for Medicinal Chemistry

Executive Summary: Beyond Paal-Knorr

The pyrrole pharmacophore remains a cornerstone of medicinal chemistry, underpinning blockbuster therapeutics like Atorvastatin and Sunitinib. However, the classical Paal-Knorr synthesis—while reliable—often lacks the regiochemical precision and functional group tolerance required for modern drug discovery.

This guide explores next-generation synthetic strategies that prioritize atom economy, sustainability, and structural complexity. We move beyond "cooking" 1,4-dicarbonyls to engineering pyrroles via Multicomponent Reactions (MCRs) , Transition-Metal Catalyzed C-H Activation , and Mechanochemical approaches.

Strategic Evolution of Pyrrole Synthesis

The following diagram illustrates the shift from classical condensation to modern, precision-driven methodologies.

Figure 1: The strategic evolution from classical condensation methods to modern, diversity-oriented synthesis.

Advanced Methodologies: The New Standard

Multicomponent Reactions (MCRs)

MCRs represent the pinnacle of efficiency, allowing the assembly of tetra- and penta-substituted pyrroles in a single pot.

-

Mechanism: Often involves the in situ generation of reactive intermediates (e.g., imines or zwitterions) that undergo cyclization.

-

Key Advantage: Rapid library generation. A recent breakthrough involves the catalyst-free reaction of arylglyoxals, 1,3-dicarbonyls, and amines to form indole-substituted pyrroles, a scaffold highly relevant to oncology [1].

Transition-Metal Catalyzed C-H Functionalization

For precise late-stage functionalization, transition metals (Pd, Ru, Rh) offer superior control.

-

Oxidative Coupling: Pd(II)-catalyzed oxidative coupling of enamines with alkynes allows for the construction of the pyrrole ring via direct C-H bond formation, avoiding pre-functionalized starting materials [2].

-

Silver Catalysis: Ag(I) salts have shown remarkable efficacy in catalyzing the cyclization of homopropargyl amines, operating under milder conditions than traditional Gold (Au) catalysis [3].

Mechanochemistry (Ball-Milling)

Solvent-free synthesis is no longer just an academic curiosity. High-energy ball-milling using Iodine (

Comparative Analysis of Methodologies

The following table synthesizes performance metrics across three dominant modern strategies.

| Feature | Isocyanide-based MCR | Pd-Catalyzed C-H Activation | Mechanochemical (Ball-Mill) |

| Atom Economy | High (Water is often the only byproduct) | Moderate (Requires oxidants) | Very High |

| Regioselectivity | Controlled by starting material sterics | Excellent (Ligand controlled) | Good |

| Reaction Time | 2–4 Hours | 12–24 Hours | 30–60 Minutes |

| Scalability | High (kg scale feasible) | Low to Moderate (Catalyst cost) | High (Continuous extrusion) |

| Green Metric | Excellent (Green solvents/Solvent-free) | Low (Heavy metals, solvents) | Best (Solvent-free) |

Experimental Protocol: Sustainable Synthesis of Indole-Fused Pyrroles

Objective: Synthesis of a penta-substituted pyrrole scaffold via a catalyst-free, four-component reaction. This protocol is selected for its high relevance to drug discovery (indole-pyrrole conjugates) and operational simplicity (self-validating precipitation).

Source Basis: Adapted from recent green chemistry breakthroughs (e.g., J. Org. Chem. 2024 [1]).[1]

Materials

-

Reagent A: Arylglyoxal monohydrate (1.0 mmol)

-

Reagent B: 4-Hydroxycoumarin or Dimedone (1.0 mmol)

-

Reagent C: Indole derivative (1.0 mmol)

-

Reagent D: Aniline derivative (1.0 mmol)

-

Solvent: Ethanol (EtOH) or Water:EtOH (1:1)

-

Apparatus: 25 mL round-bottom flask, magnetic stirrer, reflux condenser.

Step-by-Step Workflow

-

Charge: To a 25 mL round-bottom flask, add Reagent A (Arylglyoxal) and Reagent D (Aniline) in 5 mL of EtOH.

-

Activation (10 min): Stir at room temperature for 10 minutes. Observation: The solution will darken, indicating imine formation (Reaction Intermediate I).

-

Addition: Add Reagent B (1,3-dicarbonyl) and Reagent C (Indole) sequentially.

-

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

-

TLC Check: Monitor consumption of the indole (usually the limiting reagent) using Hexane:EtOAc (7:3).

-

-

Precipitation (Self-Validation): Upon completion, cool the reaction mixture to room temperature. The product often precipitates out as a solid due to the high molecular weight and planarity of the pyrrole-indole conjugate.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary. Avoid column chromatography to maintain the "Green" status.

Mechanistic Pathway (DOT Diagram)

The following diagram elucidates the cascade mechanism: Knoevenagel condensation followed by Michael addition and intramolecular cyclization.

Figure 2: Mechanistic cascade for the multicomponent synthesis of functionalized pyrroles.

Structural Characterization & Validation

Trustworthiness in synthesis relies on rigorous validation. For novel pyrroles,

- H NMR (500 MHz): Look for the disappearance of the specific NH signal of the starting amine and the appearance of the pyrrole ring protons (if not fully substituted). For penta-substituted pyrroles, rely on the shift of the adjacent alkyl/aryl groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing the regiochemistry of the substituents. Verify the correlation between the pyrrole carbons and the protons of the substituents (e.g., Indole C-3 to Pyrrole C-4).

-

X-Ray Crystallography: The "Gold Standard." Many of these highly conjugated pyrroles crystallize readily. This provides absolute confirmation of the spatial arrangement.

References

-

Vinod, A., et al. (2024).[1] "Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole." The Journal of Organic Chemistry. ACS Publications.[1][2] [Link]

-

Yoshikai, N., & Wei, Y. (2013).[3] "Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization." Asian Journal of Organic Chemistry. [Link][3]

-

Patel, D., et al. (2024).[4] "Recent Progress for the Synthesis of Pyrrole Derivatives – An Update." Mini-Reviews in Organic Chemistry. [Link]

-

Xu, H., et al. (2018).[5] "One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles." The Journal of Organic Chemistry. [Link]

-

Estévez, V., et al. (2014). "The sequential multicomponent synthesis of polysubstituted pyrroles." Chemical Society Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]

- 4. benthamdirect.com [benthamdirect.com]

- 5. One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones [organic-chemistry.org]

An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

Executive Summary

This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro bioactivity screening of the novel small molecule, 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile (hereafter referred to as "Compound X"). The protocols and strategies outlined herein are designed for drug discovery and development scientists, offering a tiered approach to efficiently characterize the compound's potential as an anticancer, antimicrobial, and anti-inflammatory agent. The narrative emphasizes the scientific rationale behind experimental choices, the inclusion of self-validating controls for data integrity, and a concluding section on preliminary ADME/Tox profiling to inform downstream development.

Introduction & Rationale

Compound X is a synthetic heterocyclic molecule featuring a pyrrole ring linked to a nitrobenzonitrile moiety. This unique structural combination presents several points of interest for bioactivity screening:

-

Pyrrole Core: The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Pyrrole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5]

-

Formyl Group: The presence of a 2-formyl (aldehyde) group on the pyrrole ring offers a reactive site for potential covalent interactions with biological targets and is a feature of several bioactive natural products.[6][7]

-